molecular formula C16H21NO4 B13566488 1-{[(tert-butoxy)carbonyl](methyl)amino}-2,3-dihydro-1H-indene-1-carboxylicacid

1-{[(tert-butoxy)carbonyl](methyl)amino}-2,3-dihydro-1H-indene-1-carboxylicacid

Cat. No.: B13566488
M. Wt: 291.34 g/mol
InChI Key: HWFMDCVNSVVHKH-UHFFFAOYSA-N
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Description

1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid is a complex organic compound that features a unique indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid typically involves multiple stepsThe reaction conditions often involve the use of bases such as sodium hydroxide and solvents like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the indene core or the amino group.

    Substitution: Substitution reactions can occur at the indene ring or the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, which can be removed under acidic conditions to reveal the active amino group. This amino group can then interact with enzymes or other proteins, potentially inhibiting their activity or modifying their function .

Comparison with Similar Compounds

  • 1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness: 1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid is unique due to its specific combination of functional groups and its indene core structure. This makes it particularly useful in applications where both steric protection and reactivity are required .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17(4)16(13(18)19)10-9-11-7-5-6-8-12(11)16/h5-8H,9-10H2,1-4H3,(H,18,19)

InChI Key

HWFMDCVNSVVHKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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